Bis(2-phenylethyl) propanedioate

Description

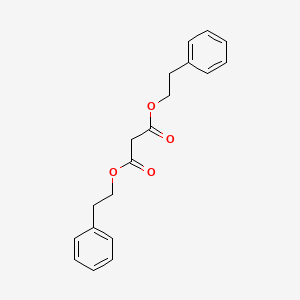

Bis(2-phenylethyl) propanedioate is an ester derived from propanedioic acid (malonic acid) and 2-phenylethanol. Its structure consists of a propanedioate backbone esterified with two 2-phenylethyl groups. The propanedioate ester’s higher molecular weight and structural complexity may enhance its stability compared to simpler esters, making it suitable for applications requiring controlled release or reduced volatility.

Properties

CAS No. |

92778-42-2 |

|---|---|

Molecular Formula |

C19H20O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

bis(2-phenylethyl) propanedioate |

InChI |

InChI=1S/C19H20O4/c20-18(22-13-11-16-7-3-1-4-8-16)15-19(21)23-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |

InChI Key |

MEYCZPKWKIUMEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)CC(=O)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenylethyl) propanedioate typically involves the esterification of propanedioic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

Propanedioic acid+2×2-phenylethanol→Bis(2-phenylethyl) propanedioate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-phenylethyl) propanedioate can undergo oxidation reactions, particularly at the benzylic positions of the phenylethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester functional groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The phenylethyl groups can participate in nucleophilic substitution reactions, especially at the benzylic positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: N-bromosuccinimide (NBS)

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones at the benzylic positions

Reduction: Formation of bis(2-phenylethyl) propanediol

Substitution: Formation of brominated derivatives at the benzylic positions

Scientific Research Applications

Chemistry: Bis(2-phenylethyl) propanedioate is used as an intermediate in organic synthesis

Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antioxidant, and anticancer properties, making them of interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester functional groups contribute to the formation of cross-linked polymer networks, enhancing the mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of bis(2-phenylethyl) propanedioate in biological systems involves its interaction with cellular targets. The phenylethyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity. Additionally, the ester functional groups may undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

2-(2-Phenylethyl)chromones

These chromones, isolated from agarwood, share the 2-phenylethyl motif but feature a chromone backbone instead of an ester. They are substituted with methoxy or hydroxy groups, influencing their mass spectrometry (MS) fragmentation patterns. For instance, 2-(2-phenylethyl)chromones undergo cleavage between the chromone and phenyl moieties, producing characteristic fragment ions (e.g., m/z 91 for the benzyl group) .

Bis(2-n-butoxyethyl)phthalate

This phthalate ester (MW 366.44) shares a diester structure but differs in its central moiety (phthalic acid vs. propanedioic acid) and substituents (butoxyethyl vs. phenylethyl). Key differences include:

- Applications : Phthalates are widely used as plasticizers, but this compound’s phenyl groups could enhance compatibility with hydrophobic polymers .

Data Tables for Key Comparative Metrics

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Water Solubility | Volatility (Relative) |

|---|---|---|---|---|

| This compound | 298.34 | Propanedioate ester | Low | Low |

| 2-Phenylethyl acetate | 164.20 | Acetate ester | Slight | High |

| Bis(2-n-butoxyethyl)phthalate | 366.44 | Phthalate ester | Insoluble | Very Low |

| 2-(2-Phenylethyl)chromone | ~250–350* | Chromone, methoxy/hydroxy | Low | Moderate |

Table 2: Stability Under Thermal Stress

Research Findings and Implications

- Analytical Characterization : Unlike 2-(2-phenylethyl)chromones, this compound lacks hydroxyl/methoxy substituents, simplifying its MS fragmentation pattern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.